2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide
Description
The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:
- A 1,8-naphthyridine scaffold with a 4-oxo group and a 7-methyl substituent.
- A 1,2,4-oxadiazole ring substituted at position 5 with a 4-chlorophenyl group.
- An acetamide linker connecting the naphthyridine core to a 4-isopropylphenyl group.
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5O3/c1-16(2)18-7-11-21(12-8-18)31-24(35)15-34-14-23(25(36)22-13-4-17(3)30-27(22)34)28-32-26(33-37-28)19-5-9-20(29)10-6-19/h4-14,16H,15H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBAWNGXMPQJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(C)C)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of naphthyridine derivatives, characterized by the presence of oxadiazole and chlorophenyl moieties. The molecular formula is with a molecular weight of approximately 426.9 g/mol. The structure includes multiple functional groups that may contribute to its biological effects.
Anticancer Activity
Research indicates that compounds similar to this derivative exhibit significant anticancer properties . For instance, a study on naphthyridine derivatives highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of oxadiazole in the structure has been shown to enhance cytotoxicity against several cancer cell lines.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Vinblastine (standard) | 0.05 | Various |
Antimicrobial Activity
The oxadiazole moiety has been associated with antimicrobial activity . Compounds containing oxadiazole rings have demonstrated efficacy against various bacterial strains by inhibiting essential enzymes involved in bacterial cell wall synthesis . While specific data on the compound is limited, structural analogs have shown promising results.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties . Similar naphthyridine derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound likely stems from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The presence of the oxadiazole ring may facilitate interaction with key enzymes involved in cellular signaling pathways.
- DNA Interaction : Naphthyridine derivatives are known for their ability to intercalate DNA, potentially leading to inhibition of replication and transcription processes.
- Cytotoxicity Induction : The compound may induce apoptosis through mitochondrial pathways or by activating caspases in cancer cells.
Case Studies
Recent studies have explored the pharmacological profiles of similar compounds:
- A study published in Molecules demonstrated that naphthyridine derivatives could effectively reduce tumor growth in vivo models by inducing apoptosis and inhibiting angiogenesis .
- Another research effort focused on optimizing oxadiazole-containing compounds for enhanced anticancer activity, noting that modifications to the side chains significantly impacted efficacy .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Differences: The target’s 1,2,4-oxadiazole ring (electron-deficient due to two N atoms) may enhance metabolic stability compared to the 1,2,3-triazole in compound 6m . Oxadiazoles are known for improved resistance to enzymatic degradation compared to triazoles. The 1,8-naphthyridine core (a bicyclic system with two N atoms) likely confers distinct electronic and steric properties versus the monocyclic phthalimide in .
The naphthalen-1-yloxy group in 6m introduces π-π stacking capabilities absent in the target compound .
Synthetic Pathways :
- Compound 6m was synthesized via 1,3-dipolar cycloaddition (click chemistry), a high-yield method for triazoles . The target’s oxadiazole likely requires cyclization of amidoximes, a less straightforward process.
- Phthalimide derivatives (e.g., ) are typically synthesized via condensation reactions, emphasizing their utility in polymer chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
